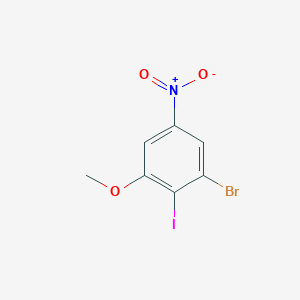

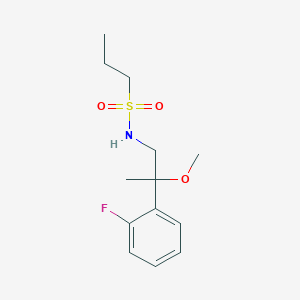

![molecular formula C10H8BrNO3 B3020972 Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 651780-27-7](/img/structure/B3020972.png)

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

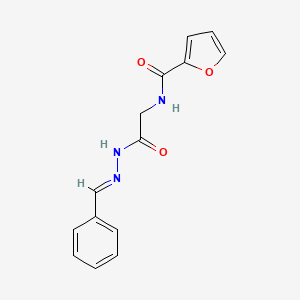

The synthesis of brominated heterocycles is a topic of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization indicates the feasibility of bromination in the presence of other functional groups . Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate from related pyrazolidinecarboxylate through esterification and bromination suggests that bromination can be a key step in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate was determined, revealing non-coplanar fused tricyclic aromatic rings and aromatic π-π stacking interactions . These findings could be relevant when considering the molecular structure of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate, as similar interactions and conformations may be present.

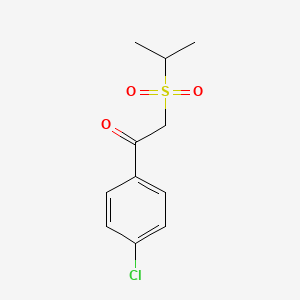

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored to extend their utility in organic synthesis. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate generates a carbene that can be trapped by various nucleophiles . This suggests that ethyl 6-bromobenzo[d]isoxazole-3-carboxylate could potentially undergo similar reactions, where the bromine atom could act as a leaving group or participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The synthesis and optical properties of N-ethyl-3,6-Bisbenzoxazolyl carbazole indicate that such compounds can exhibit good optical properties and might be used as blue emission materials . This implies that ethyl 6-bromobenzo[d]isoxazole-3-carboxylate could also possess interesting optical properties due to the presence of the bromobenzoisoxazole moiety.

Applications De Recherche Scientifique

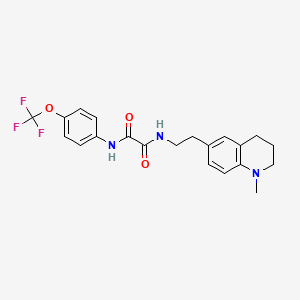

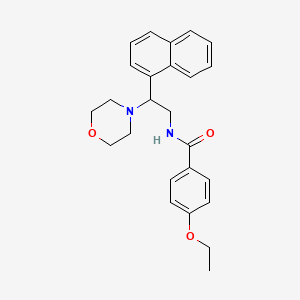

Drug Discovery

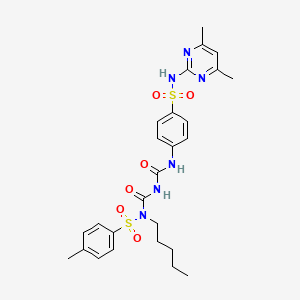

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in drug discovery research and shows different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . For example, the core structure of isoxazole has been found in many drugs such as sulfamethoxazole, an antibiotic, and leflunomide, an immunosuppressant agent .

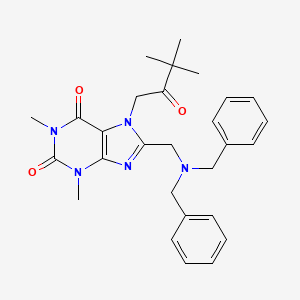

Material Science

Isoxazole derivatives, including “Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate”, can be used in the field of material science . They can be used as building blocks in the synthesis of complex molecules for the development of new materials .

Biochemistry

In biochemistry, isoxazole derivatives are used as probes to study biological systems . They can interact with various biological targets, providing valuable information about the structure and function of these targets .

Pharmaceutical Industry

Isoxazole derivatives, including “Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate”, can be used in the pharmaceutical industry . They can be used as intermediates in the synthesis of various drugs .

Agriculture

In agriculture, isoxazole derivatives are used as pesticides . They can interact with various pests, providing valuable control over pest populations .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEQGMXEHRCMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694877 | |

| Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate | |

CAS RN |

651780-27-7 | |

| Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)

![6-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3020899.png)

![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride](/img/structure/B3020901.png)

![(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone](/img/structure/B3020902.png)

![Ethyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3020903.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3020904.png)